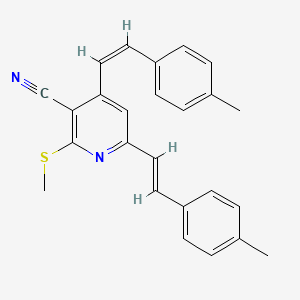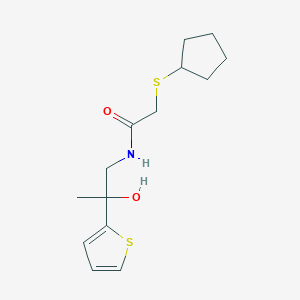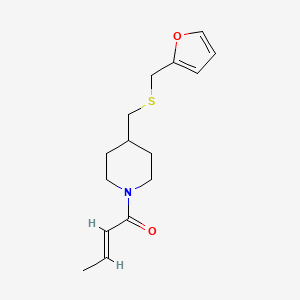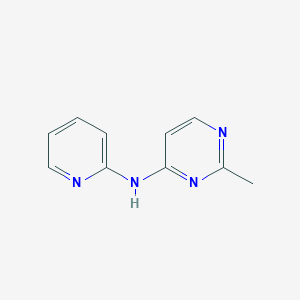
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile is a chemical compound with the molecular formula C25H22N2S . It has a molecular weight of 382.5 g/mol . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Aplicaciones Científicas De Investigación
Photovoltaic Applications
A study on a related compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, highlights its potential in dye-sensitized solar cells (DSSCs). This compound, when used as a co-sensitizer dye, exhibited a much higher molar extinction coefficient than the conventional N719 dye. It significantly improved the efficiency of DSSCs by 1.78 times compared to devices based solely on N719. This suggests that compounds with a similar structure, including 4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile, may also find utility in enhancing photovoltaic performance through increased spectral coverage and efficiency (B. Hemavathi et al., 2019).
Medicinal Chemistry
In the realm of medicinal chemistry, structural analogs of this compound have been synthesized and evaluated for their antiprotozoal activity. For instance, compounds derived from similar nicotinonitriles were assessed against Trypanosoma and Plasmodium species, with several showing potent inhibitory activity. This implies potential applications in developing novel antiprotozoal agents (M. Ismail et al., 2003).
Materials Science
In materials science, the synthesis of polymers and nanomaterials often employs compounds with functional groups similar to those in this compound. For example, research on novel sulfonated thin-film composite nanofiltration membranes utilized sulfonated aromatic diamine monomers to improve water flux and dye rejection capabilities. This suggests that derivatives of this compound could be relevant in designing advanced filtration materials with enhanced performance (Yang Liu et al., 2012).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-18-4-8-20(9-5-18)12-14-22-16-23(27-25(28-3)24(22)17-26)15-13-21-10-6-19(2)7-11-21/h4-16H,1-3H3/b14-12-,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXHPYFLWAMIF-PMJBJKLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SC)C=CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SC)/C=C/C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2751911.png)
![(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2751912.png)
![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)


![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)